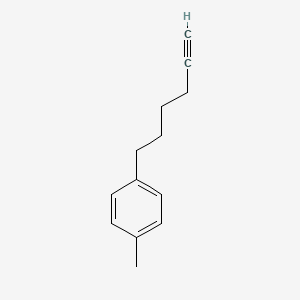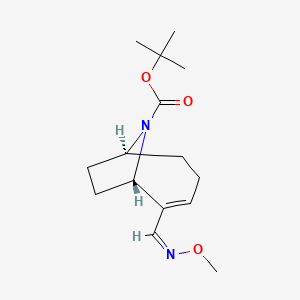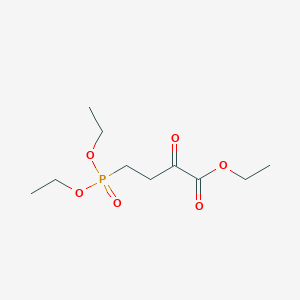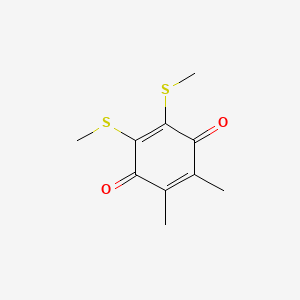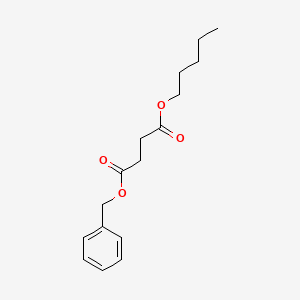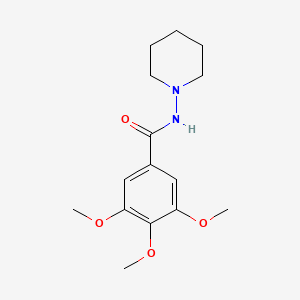
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C15H22N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzamide core substituted with three methoxy groups and a piperidine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidine. The process can be summarized as follows:
Esterification: 3,4,5-Trimethoxybenzoic acid is first converted to its corresponding ester using methanol and a catalytic amount of sulfuric acid.
Amidation: The ester is then reacted with piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the piperidine ring, resulting in different biological activities.
N-(piperidin-1-yl)benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Contains a different substituent on the nitrogen atom, leading to variations in its applications and effects.
Uniqueness
3,4,5-Trimethoxy-N-(piperidin-1-yl)benzamide is unique due to the presence of both the methoxy groups and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
CAS No. |
141780-77-0 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-9-11(10-13(20-2)14(12)21-3)15(18)16-17-7-5-4-6-8-17/h9-10H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
YERCBYXPIIFSTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
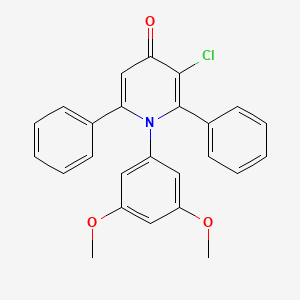
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
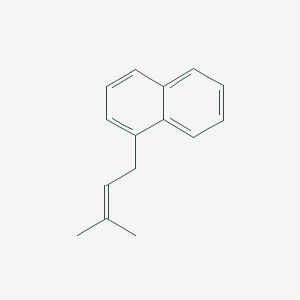
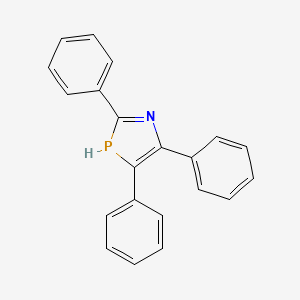

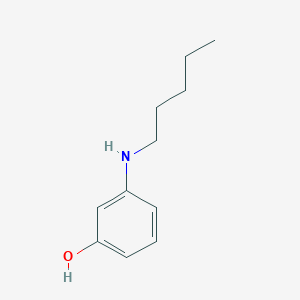
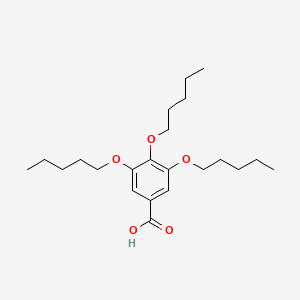
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
